N‑Isopropyl Substitution Confers Distinct Lipophilicity and Steric Profile Relative to N‑Methyl and N‑Cyclohexyl Analogs
The N‑isopropyl group on the pyrrolidine ring provides a calculated logP (clogP) of approximately 2.2 for 1-(1-isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, based on the SMILES structure COc1ccc(NC(=O)NC2CCN(C2)C(C)C)cc1 . In contrast, the N‑methyl analog (1-(1-methyl-3-pyrrolidinyl)-3-(4-methoxyphenyl)-urea) yields a lower clogP of ~1.5, while the N‑cyclohexyl analog (1-(1-cyclohexyl-3-pyrrolidinyl)-3-(4-methoxyphenyl)-urea) reaches a higher clogP of ~3.5 [1]. This difference of ~0.7–1.3 log units directly affects passive membrane permeability and blood–brain barrier (BBB) penetration potential, consistent with the CNS activity reported in the original Helsley et al. study where substitution size correlated with CNS depressant and antiarrhythmic potency [2].
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.2 (estimated from SMILES) |
| Comparator Or Baseline | N‑Methyl analog: clogP ≈ 1.5; N‑Cyclohexyl analog: clogP ≈ 3.5 |
| Quantified Difference | ΔclogP = +0.7 vs. N‑methyl, −1.3 vs. N‑cyclohexyl |
| Conditions | In silico estimation using fragment‑based method on public SMILES representation |
Why This Matters
The intermediate lipophilicity of the isopropyl analog positions it optimally for balanced passive permeability and aqueous solubility, a critical parameter for achieving reproducible CNS exposure in in vivo neuropharmacology studies.
- [1] Comparative clogP values estimated from SMILES of N‑methyl, N‑isopropyl, and N‑cyclohexyl analogs available in public chemical databases (ChemSpider, PubChem). View Source
- [2] Helsley, G.C.; Franko, B.V.; Welstead, W.J.; Lunsford, C.D. J. Med. Chem. 1968, 11 (5), 1034–1037. DOI: 10.1021/jm00311a027. View Source
